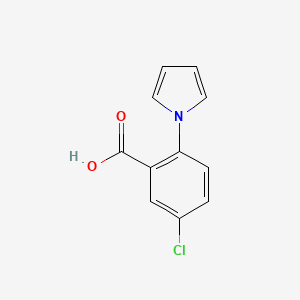

5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid

Vue d'ensemble

Description

5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid is a chemical compound that belongs to the class of heterocyclic compounds. It is a white to off-white powder that is soluble in water and has a molecular formula of C11H8ClNO2. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Applications De Recherche Scientifique

Hydrogen-bonded Co-crystal Structures

Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline demonstrates the application of non-centrosymmetric co-crystallization, highlighting the growth of crystals containing typically centrosymmetric components in chiral space groups. The study showcases benzoic acid and l-proline co-crystallizing, exhibiting chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network. This research opens avenues for designing materials with specific crystalline properties by leveraging the structural versatility of benzoic acid derivatives (Chesna et al., 2017).

Synthesis of Pyrrolo[3,2-d]pyrimidines

Studies on Pyrimidine-Annelated Heterocycles present the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from 5-[N-[4-(aryloxy)but-2-ynyl]-N-ethylamino]-1,3-dimethyluracils by treatment with m-chloroperoxybenzoic acid. This showcases the utility of benzoic acid derivatives in synthesizing complex heterocycles, contributing to advancements in medicinal chemistry and drug design (Majumdar et al., 1998).

Lanthanide-based Coordination Polymers

Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates explore the synthesis, crystal structures, and photophysical properties of lanthanide complexes, demonstrating the role of aromatic carboxylic acids in developing materials with potential applications in luminescence and electronics (Sivakumar et al., 2011).

Organotin(IV) Complexes

Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid delve into the synthesis and characterization of organotin(IV) complexes, highlighting their potential biological applications. The study provides insights into the structural aspects of these complexes and their interactions with biological systems, opening pathways for further research in biocompatible materials and therapeutics (Shahid et al., 2005).

Solid-State Fluorescent Sensors

A fluorescence-switchable luminogen in the solid state introduces a rapid, sensitive fluorescent sensor for primary amine detection, utilizing the emission properties of pyrrole-substituted benzoic acid. This work contributes to the development of novel sensors with applications in environmental monitoring and diagnostics (Han et al., 2013).

Propriétés

IUPAC Name |

5-chloro-2-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXORLGHDHUTZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid | |

CAS RN |

55540-33-5 | |

| Record name | 5-chloro-2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2729710.png)

![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)

![3-[(4-Bromophenyl)methoxy]pyridin-2-amine](/img/structure/B2729715.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)

![2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine](/img/structure/B2729719.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2729720.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2729721.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2729725.png)